molecular formula C₂₈H₃₃N₇O₃ B1145315 Osimertinib-Metabolit M1 CAS No. 1975982-94-5

Osimertinib-Metabolit M1

Katalognummer: B1145315
CAS-Nummer: 1975982-94-5
Molekulargewicht: 515.61
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

The pharmacokinetic profile of osimertinib N'-Oxide reveals that it undergoes metabolic pathways primarily involving cytochrome P450 enzymes. This metabolism is crucial for its activation and effectiveness in inhibiting tumor growth. Studies have shown that dosing can influence the compound's efficacy in animal models, with lower doses still achieving significant inhibition of EGFR activity .

Treatment of NSCLC

Osimertinib N'-Oxide has been pivotal in treating patients with advanced NSCLC harboring EGFR mutations. It has demonstrated superior efficacy compared to standard treatments in clinical trials:

  • Phase III AURA3 Trial : This trial established osimertinib as the standard of care for patients with T790M mutation-positive NSCLC who progressed after earlier therapies. Patients treated with osimertinib showed a significantly longer progression-free survival compared to those receiving platinum-based chemotherapy .
  • FLAURA Trial : In this study, osimertinib was evaluated as a first-line treatment for patients with activating EGFR mutations. Results indicated improved median progression-free survival compared to first-generation TKIs like erlotinib and gefitinib .

Real-World Evidence Studies

Several real-world studies have assessed the safety and efficacy of osimertinib N'-Oxide in diverse patient populations:

  • KOREA Study : This ongoing study evaluates the long-term outcomes of osimertinib treatment in Korean patients with advanced NSCLC. Preliminary findings suggest that osimertinib maintains efficacy in real-world settings, aligning with clinical trial results .
  • Case Reports : Individual case reports have highlighted the successful use of osimertinib N'-Oxide in patients who previously failed multiple lines of therapy, showcasing its potential as a salvage treatment option.

Summary Table of Key Findings

AspectDetails
Compound Name Osimertinib N'-Oxide
Primary Target Mutant EGFR variants (T790M, L858R, exon 19 deletions)
Mechanism of Action Covalent binding to mutant EGFR, sustained inhibition
Clinical Trials AURA3 and FLAURA trials demonstrating efficacy in NSCLC
Real-World Evidence Ongoing studies like KOREA confirming effectiveness and safety
Pharmacokinetics Metabolized primarily by cytochrome P450 enzymes

Biochemische Analyse

Biochemical Properties

Unii-9DD4nxs7RD plays a significant role in biochemical reactions, particularly as a metabolite of osimertinib. It interacts with several enzymes and proteins involved in cellular signaling pathways. One of the primary interactions is with the epidermal growth factor receptor (EGFR), where Unii-9DD4nxs7RD binds to the receptor and inhibits its activity . This inhibition prevents the downstream signaling that leads to cell proliferation and survival. Additionally, Unii-9DD4nxs7RD interacts with other proteins involved in the regulation of apoptosis and cell cycle progression, further influencing cellular functions .

Cellular Effects

The effects of Unii-9DD4nxs7RD on various types of cells and cellular processes are profound. In cancer cells, Unii-9DD4nxs7RD inhibits the activity of the epidermal growth factor receptor, leading to reduced cell proliferation and increased apoptosis . This compound also affects cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and growth . Furthermore, Unii-9DD4nxs7RD influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in gene expression can lead to alterations in cellular metabolism and other critical processes .

Molecular Mechanism

The molecular mechanism of Unii-9DD4nxs7RD involves its binding interactions with biomolecules and its effects on enzyme activity. Unii-9DD4nxs7RD binds to the epidermal growth factor receptor, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling pathways that promote cell proliferation and survival. Additionally, Unii-9DD4nxs7RD can modulate the activity of other enzymes involved in cellular metabolism and gene expression . These interactions result in changes in cellular functions and contribute to the compound’s therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Unii-9DD4nxs7RD can change over time. The stability of Unii-9DD4nxs7RD is an important factor in its effectiveness, as degradation can reduce its potency . Studies have shown that Unii-9DD4nxs7RD remains stable under certain conditions, but prolonged exposure to light or heat can lead to degradation . Long-term effects of Unii-9DD4nxs7RD on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Unii-9DD4nxs7RD vary with different dosages in animal models. At lower doses, Unii-9DD4nxs7RD effectively inhibits the activity of the epidermal growth factor receptor and reduces tumor growth . At higher doses, toxic effects can be observed, including damage to normal tissues and organs . Threshold effects have been identified, where a certain dosage is required to achieve therapeutic benefits without causing significant adverse effects . These findings highlight the importance of optimizing dosage to maximize efficacy while minimizing toxicity .

Metabolic Pathways

Unii-9DD4nxs7RD is involved in several metabolic pathways, primarily as a metabolite of osimertinib. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of Unii-9DD4nxs7RD include oxidation, reduction, and conjugation reactions, which facilitate its elimination from the body . These pathways also influence the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of Unii-9DD4nxs7RD within cells and tissues are mediated by various transporters and binding proteins. Unii-9DD4nxs7RD can be transported across cell membranes by specific transporters, allowing it to reach its target sites . Once inside the cells, Unii-9DD4nxs7RD can bind to proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s activity and effectiveness .

Subcellular Localization

The subcellular localization of Unii-9DD4nxs7RD is essential for its activity and function. Unii-9DD4nxs7RD is primarily localized in the cytoplasm, where it interacts with the epidermal growth factor receptor and other signaling proteins . Additionally, Unii-9DD4nxs7RD can be targeted to specific organelles, such as the nucleus, through post-translational modifications and targeting signals . These localization patterns are critical for the compound’s ability to modulate cellular functions and exert its therapeutic effects .

Vorbereitungsmethoden

The synthesis of 2-propenamide, N-(2-((2-(dimethyloxidoamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)- involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the coupling of these intermediates under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-propenamide, N-(2-((2-(dimethyloxidoamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)- include other metabolites of osimertinib and related tyrosine kinase inhibitors. These compounds share structural similarities but may differ in their specific biological activities and pharmacokinetic properties. Some similar compounds include:

Biologische Aktivität

Osimertinib N'-Oxide is a metabolite of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. This article discusses the biological activity of osimertinib N'-Oxide, including its pharmacological properties, efficacy in clinical studies, and mechanisms of action.

Overview of Osimertinib and its Metabolite

Osimertinib (AZD9291) is designed to target EGFR mutations, particularly the T790M mutation that confers resistance to earlier EGFR TKIs. The compound irreversibly binds to the Cys797 residue of the EGFR kinase domain, leading to selective inhibition of mutant forms while sparing wild-type EGFR, which reduces associated toxicities . Osimertinib N'-Oxide is one of its active metabolites, contributing to the overall pharmacological effects observed in patients.

Osimertinib N'-Oxide exhibits similar mechanisms to its parent compound:

  • Covalent Bonding : It binds irreversibly to mutant EGFR forms, particularly those with T790M mutations.
  • Selectivity : It shows a preference for mutant over wild-type EGFR, minimizing side effects associated with inhibition of normal EGFR signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of osimertinib N'-Oxide includes:

  • Absorption : Median time to peak concentration is approximately 6 hours.
  • Distribution : Extensive tissue distribution with a high volume of distribution (986 L).
  • Metabolism : Primarily metabolized by CYP3A enzymes, with osimertinib N'-Oxide circulating at significant levels alongside other metabolites like AZ7550 and AZ5104 .

Efficacy in Clinical Studies

Osimertinib has demonstrated significant clinical efficacy in patients with advanced NSCLC harboring EGFR mutations. The following table summarizes key findings from various studies:

StudyPopulationObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)Median Overall Survival (mOS)Adverse Events
AURA1253 patients51%Not reportedNot reportedLow incidence of grade 3+ events
AURA290 patients63.3%10.41 months31.37 monthsDiarrhea (28.9%), Rash (24.4%)
FLAURAAdvanced NSCLC with specific mutationsImproved mOS compared to previous TKIsNot specified38.6 monthsSimilar rates of serious side effects

Case Studies

Several case studies highlight the effectiveness of osimertinib and its metabolites:

  • Case Study on HER2 Mutation : A 68-year-old female patient with stage IV NSCLC harboring an ERBB2 exon 19 mutation showed significant intra- and extracranial responses after treatment with osimertinib at alternating doses, demonstrating the drug's potential efficacy beyond traditional EGFR mutations .
  • Clinical Trial Results : In a cohort study involving 90 patients, osimertinib led to a high ORR and acceptable safety profile, confirming its role as a preferred treatment option for advanced lung adenocarcinoma .

Eigenschaften

IUPAC Name

2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)anilino]-N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O3/c1-7-27(36)30-22-16-23(26(38-6)17-25(22)33(2)14-15-35(4,5)37)32-28-29-13-12-21(31-28)20-18-34(3)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBAQJFXRBFPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CC[N+](C)(C)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1975982-94-5
Record name 2-Propenamide, N-(2-((2-(dimethyloxidoamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1975982945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PROPENAMIDE, N-(2-((2-(DIMETHYLOXIDOAMINO)ETHYL)METHYLAMINO)-4-METHOXY-5-((4-(1-METHYL-1H-INDOL-3-YL)-2-PYRIMIDINYL)AMINO)PHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DD4NXS7RD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.